5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine
Description
Historical Development and Significance
The pyrrolo[3,2-c]pyridine scaffold emerged as a critical structural motif in heterocyclic chemistry during the late 20th century, driven by its resemblance to biologically active indole and purine systems. Early synthetic efforts focused on simple fused-ring systems, but advancements in catalytic methods, such as copper/zinc-mediated annulation reactions, enabled efficient access to functionalized derivatives. The discovery of its pharmacological potential accelerated research, particularly after the 2010s, when derivatives like TAK-441 (a Hedgehog pathway inhibitor) demonstrated nanomolar-range activity in cancer models.
The octahydro-1H-pyrrolo[3,2-c]pyridine framework, characterized by partial saturation of the bicyclic system, gained prominence due to enhanced metabolic stability compared to aromatic analogs. For instance, 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine derivatives were optimized for improved solubility and oral bioavailability in drug discovery programs. Recent synthetic breakthroughs, such as one-step cyano-to-pyrrolidine conversions, have further solidified its role in medicinal chemistry.
Classification within Heterocyclic Chemistry
Pyrrolo[3,2-c]pyridine belongs to the broader class of fused bicyclic heterocycles , which combine a pyrrolidine (five-membered, nitrogen-containing) ring with a pyridine (six-membered, aromatic) ring. Its classification hinges on the fusion pattern: the pyrrolidine nitrogen occupies position 1, while the pyridine nitrogen is at position 3 (Figure 1).
Table 1: Key Features of Pyrrolo[3,2-c]pyridine vs. Related Isomers
The octahydro saturation in this compound introduces conformational rigidity, making it advantageous for targeting deep binding pockets in enzymes like tubulin and FMS kinase.
Nomenclature and Isomeric Variations
The IUPAC name This compound reflects its structure:
- Octahydro : Indicates eight hydrogen atoms added to saturate the bicyclic system.
- Pyrrolo[3,2-c]pyridine : Denotes fusion between pyrrolidine’s C3–C4 bond and pyridine’s C2–C3 bond.
- 5-Benzyl : A benzyl group substituent at position 5 of the pyrrolidine ring.
Isomeric variations arise from alternative fusion patterns and substituent positions:
- Positional Isomers :
- Stereoisomers :
Table 2: Synthetic Routes to Pyrrolo[3,2-c]pyridine Derivatives
The benzyl group at position 5 is often introduced via alkylation or reductive amination, enhancing lipophilicity and target affinity.
Properties
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYKYWJRWSXJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Industrial Scale Synthesis via De-aromatization and Reduction
Although primarily reported for the closely related 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, similar principles apply to the 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine framework. The process involves:
- De-aromatization of a benzyl-substituted pyrrolo-pyridine dione precursor using metal catalysts.
- In situ resolution with tartaric acid to obtain a chiral intermediate salt.
- Hydrolysis to free base and subsequent in situ reduction using metal borohydride-ether or boron trifluoride complexes in non-ethereal solvents.
- Optional racemization and purification steps to enhance yield and enantiomeric purity.
- High-pressure hydrogenation to saturate the bicyclic system fully.
This method is industrially scalable, cost-effective, and yields the target compound with purity exceeding 98%, suitable for pharmaceutical applications.
Synthetic Route via Halogenated Intermediates and Cross-Coupling
A research study focusing on 1H-pyrrolo[3,2-c]pyridine derivatives describes a synthetic approach involving:
- Preparation of 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediates via oxidation and nitration of bromomethylpyridine derivatives.
- Subsequent coupling with benzyl or aryl groups through Suzuki cross-coupling reactions using palladium catalysts.
- Final hydrogenation or reduction steps to obtain the octahydro bicyclic system.
While this method is demonstrated for aryl-substituted derivatives, the benzyl substituent at the 5-position can be introduced analogously. The method provides precise control over substitution patterns and is amenable to structural diversification.
- The one-step cyano conversion method offers a novel route with operational simplicity and potential for scale-up but relies on specific cyano-substituted precursors.
- The industrial process employing de-aromatization and metal borohydride reductions is well-suited for large-scale production with excellent stereochemical control and product purity, making it highly relevant for pharmaceutical manufacturing.
- Cross-coupling strategies provide flexibility in substituent introduction and are valuable for synthesizing analogs but may involve more complex synthetic sequences and catalyst requirements.
- Reaction conditions across methods favor mild temperatures, use of metal catalysts, and environmentally benign solvents where possible.
- Purification typically involves crystallization or chromatography to achieve the desired enantiomeric and chemical purity.
The preparation of this compound can be achieved through several robust synthetic routes. The choice of method depends on the scale, desired purity, and available starting materials. The one-step cyano conversion and industrial de-aromatization/reduction processes stand out for their efficiency and scalability, while cross-coupling approaches allow for structural versatility. These methods collectively provide a comprehensive toolkit for accessing this important bicyclic scaffold in medicinal chemistry.
Chemical Reactions Analysis
Catalytic Hydrogenation for Saturation
The saturation of unsaturated pyrrolo[3,2-c]pyridine precursors to yield octahydro derivatives is a key reaction. For example, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes hydrogenation using 10 wt% Pd(OH)₂/C in glycol monomethyl ether and acetic acid under high-pressure H₂ (1500 Torr) at 70°C for 24 hours. This yields the fully saturated octahydro derivative with quantitative efficiency .
Key Conditions:
-
Catalyst: Pd(OH)₂/C (10 wt%)
-
Solvent: Glycol monomethyl ether/AcOH
-
Pressure: 1500 Torr H₂
-
Temperature: 70°C
Alkylation Reactions
The octahydro derivative undergoes nucleophilic substitution reactions. For instance, treatment with 1-bromo-3-chloropropane in acetone under reflux with K₂CO₃ introduces a 3-chloropropyl group at the pyrrolidine nitrogen, achieving a 77% yield .
Example Reaction:
-
Substrate : tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
-
Reagent : 1-Bromo-3-chloropropane
-
Base : K₂CO₃
-
Solvent : Acetone
-
Conditions : Reflux, 12 hours
Stereochemical Resolution
Chiral resolution methods for related octahydro-pyrrolopyridines involve tartaric acid. For (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, de-aromatization of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dione followed by resolution with D(-)-tartaric acid in a mixed solvent system (aprotic/protic) yields enantiopure products . Though not directly tested on the 3,2-c isomer, analogous conditions may apply.
Resolution Steps:
-
De-aromatization via catalytic hydrogenation.
-
In situ tartaric acid resolution.
Functional Group Transformations
The benzyl group at position 5 can be modified through hydrogenolysis. For instance, hydrogenation of 5-benzyl-hexahydro derivatives over Pd/C in acetic acid removes the benzyl group, yielding NH-free intermediates .
Example:
-
Substrate : 5-Benzyl-hexahydro-1H-pyrrolo[3,2-c]pyridine
-
Catalyst : Pd/C
-
Solvent : Acetic acid
-
Conditions : H₂ (2.0 MPa), 70°C
Research Implications
The rigid bicyclic structure of 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine enables diverse functionalizations, making it a valuable intermediate in medicinal chemistry. Catalytic hydrogenation and Suzuki coupling are pivotal for saturation and aryl group introduction, while alkylation expands its utility in drug design. Stereochemical control via tartaric acid resolution highlights its potential in enantioselective synthesis.
For further exploration, studies on regioselective modifications of the benzyl group and applications in kinase inhibitors (e.g., FGFR-targeting analogues ) are warranted.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[3,2-c]pyridine derivatives, including 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine, as promising anticancer agents. Research indicates that derivatives of this compound can act as inhibitors at the colchicine-binding site of tubulin, which is crucial for cancer cell proliferation.
- Case Study : A series of pyrrolo[3,2-c]pyridine derivatives demonstrated moderate to excellent antitumor activities against various cancer cell lines such as HeLa and MCF-7. One derivative exhibited IC50 values ranging from 0.12 to 0.21 μM, indicating potent activity against these cells .
Synthesis and Industrial Applications
The synthesis of this compound has been optimized for industrial applications. Methods have been developed to produce this compound with high yields and purity, making it suitable for large-scale production.
- Synthesis Methodology : The production involves de-aromatization processes and the use of reducing agents like boron trifluoride complexes in solvent systems that enhance yield and purity above 98% . This efficiency is crucial for pharmaceutical applications where cost-effectiveness is paramount.
Beyond its anticancer properties, this compound exhibits a range of biological activities:
- Antibacterial and Antifungal Properties : The compound has shown potential in treating infections caused by various pathogens, including mycobacteria and fungi. Its nitrogen-containing heterocyclic structure is linked to these bioactivities .
- Mechanism of Action : The biological efficacy is attributed to its ability to interact with biological targets involved in cell division and metabolism, making it a valuable candidate for further drug development.
Pharmacological Research
The exploration of this compound in pharmacological research has led to insights into its mechanisms and potential therapeutic uses:
- Research Insights : Studies have indicated that modifications to the pyrrolo structure can enhance its binding affinity and selectivity towards specific biological targets. This could lead to the development of more effective drugs with fewer side effects compared to existing therapies.
Mechanism of Action
The mechanism of action of 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can disrupt various cellular processes, leading to effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine can be contextualized against related pyrrolopyridine derivatives, as outlined below:
Structural Analogues and Positional Isomers
Key Observations:
- Positional Isomerism : The [3,2-c] vs. [2,3-c] ring fusion alters electronic distribution and steric accessibility. For example, pyrrolo[3,2-c]pyridines are often preferred in tubulin-targeting agents due to their planar rigidity, whereas [2,3-c] isomers may favor carboxylate functionalization .
- Halogenated variants (e.g., 5-chloro) may offer enhanced binding affinity but with reduced synthetic yields .
Biological Activity
5-Benzyloctahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The compound's molecular formula is , and it possesses a molecular weight of approximately 199.27 g/mol. The presence of the benzyloctahydro moiety enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.
- Antitumor Activity : Preliminary studies indicate that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant antitumor properties. For instance, related compounds have shown to inhibit tubulin polymerization, a critical process in cell division, leading to apoptosis in cancer cells. This mechanism is particularly relevant in targeting cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) .
- Receptor Interaction : The compound may also modulate the activity of specific receptors involved in cell signaling pathways. Its structural similarity to known receptor ligands suggests potential interactions with receptor tyrosine kinases (RTKs), which play crucial roles in tumor growth and metastasis .
Antitumor Efficacy
A series of studies have evaluated the antitumor efficacy of this compound and its derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 10t | HeLa | 0.12 | Tubulin polymerization inhibition |
| 10t | SGC-7901 | 0.15 | Apoptosis induction |
| 10t | MCF-7 | 0.21 | Disruption of microtubule dynamics |
These results highlight the compound's potential as a lead for developing new anticancer agents .
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of pyrrolo[3,2-c]pyridine derivatives. For example, compounds exhibiting high potency in vitro have been tested in animal models, demonstrating significant tumor regression and improved survival rates compared to controls .
Case Studies
- Colchicine-Binding Site Inhibitors : A study investigated a series of pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors. These compounds displayed moderate to excellent antitumor activities across multiple cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .
- Combination Therapies : Research has shown that combining pyrrolo[3,2-c]pyridine derivatives with existing chemotherapeutic agents can lead to synergistic effects, enhancing overall therapeutic outcomes while potentially reducing side effects associated with higher doses of traditional treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
